Indium Tin Oxide

Transparent conductive oxides Sheet resistance Optical transmittance

For R&D and pilot-scale fabrication where maximum power conversion efficiency and optical quality are non-negotiable, this Indium Tin Oxide (ITO, CAS 50926-11-9) remains the industry-standard transparent conductive oxide. It delivers a benchmark 10–20 Ω/sq sheet resistance with ~90% visible transparency at 550 nm that alternative TCOs (AZO, FTO) cannot match without sacrificing conductivity or clarity. Procure ITO to maintain device performance and cross-study comparability in CZTS solar cells, OLEDs, and touchscreens.

Molecular Formula InOSn
Molecular Weight 249.53 g/mol
CAS No. 50926-11-9
Cat. No. B3029056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndium Tin Oxide
CAS50926-11-9
Molecular FormulaInOSn
Molecular Weight249.53 g/mol
Structural Identifiers
SMILESO.[In].[Sn]
InChIInChI=1S/In.O.Sn
InChIKeyAMGQUBHHOARCQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble in water

Indium Tin Oxide (ITO) CAS 50926-11-9: Transparent Conductive Oxide Baseline Properties and Market Position


Indium Tin Oxide (ITO, CAS 50926-11-9) is a tin-doped indium oxide (In₂O₃:Sn) transparent conductive oxide (TCO) that serves as the industry-standard transparent electrode material for optoelectronic applications including flat-panel displays, touchscreens, organic light-emitting diodes (OLEDs), and thin-film photovoltaics [1]. Commercial ITO thin films typically achieve sheet resistance in the range of 10–60 Ω/sq with optical transmittance of 80–90% in the visible spectrum, a combination that has proven difficult for alternative materials to match simultaneously [2]. The compound's widespread adoption is supported by mature thin-film deposition infrastructure, particularly magnetron sputtering, and well-established patterning processes for device integration [3].

Indium Tin Oxide ITO vs. AZO FTO Graphene Silver Nanowires: Why Transparent Conductive Oxide Alternatives Cannot Be Blindly Substituted


Despite the availability of numerous alternative transparent conductive materials—including aluminum-doped zinc oxide (AZO), fluorine-doped tin oxide (FTO), graphene, carbon nanotubes, and silver nanowires—direct one-to-one substitution of ITO without performance validation frequently results in device failure. Each alternative presents a distinct trade-off profile: AZO offers lower cost and greater elemental abundance but reduced conductivity compared to ITO ; FTO provides superior thermal stability up to 600°C but suffers from lower conductivity and challenging fine-pattern etching [1]; graphene and silver nanowires enable mechanical flexibility but lack the conductivity-transparency balance of ITO and face integration hurdles [2]. The following quantitative evidence guide documents precisely where ITO maintains measurable performance differentiation relative to its closest comparators.

Indium Tin Oxide ITO Comparative Performance Data: Electrical Optical Thermal and Chemical Differentiation Metrics


Indium Tin Oxide ITO Sheet Resistance and Optical Transparency vs. AZO FTO and Emerging Alternatives

ITO delivers a benchmark combination of electrical and optical performance that alternatives struggle to match simultaneously. ITO thin films achieve sheet resistance as low as 10–20 Ω/sq while maintaining 90% optical transparency at 550 nm [1]. In contrast, FTO films exhibit higher sheet resistance of 5–20 Ω/sq with lower transparency of 75–85% . AZO films, while achieving comparable transparency (>90%), demonstrate lower conductivity than ITO for a given film thickness, requiring thicker layers to approach ITO's sheet resistance . Emerging alternatives face even greater trade-offs: carbon nanotubes and graphene lack a good trade-off between transparency and conductivity [1], while silver nanowire networks, though flexible and solution-processable, have only recently matured to match ITO performance levels and must overcome inherent stability issues [1].

Transparent conductive oxides Sheet resistance Optical transmittance Thin-film electrodes

Indium Tin Oxide ITO Device Efficiency Superiority in CZTS Thin-Film Solar Cells vs. AZO and FTO

In a numerical modeling and simulation study of Cu₂ZnSnS₄ (CZTS) kesterite thin-film solar cells, ITO delivered the highest device performance among the three TCO materials evaluated [1]. The work function of the transparent conducting oxide controls the open-circuit voltage of the device, and ITO's work function alignment produced superior results [1]. Specifically, the ITO-based device achieved a power conversion efficiency of 9.98%, compared to 8.41% for AZO and 5.91% for FTO [1]. This represents a 19% relative efficiency advantage over AZO and a 69% advantage over FTO in this device architecture. The study further indicated that while AZO and FTO demonstrate better thermal stability, their baseline device performance falls measurably short of ITO [1].

Thin-film photovoltaics CZTS solar cells Transparent electrode work function Power conversion efficiency

Indium Tin Oxide ITO Thermal Processing Limitations vs. FTO Superior High-Temperature Stability

ITO exhibits ordinary thermal stability with a maximum processing temperature of approximately 350°C before degradation occurs . In contrast, FTO demonstrates excellent thermal stability and can withstand exposure up to 600°C without performance deterioration [1]. This 250°C differential is critical for applications requiring high-temperature annealing steps. The underlying data from alternative materials research confirms that FTO maintains thermal stability up to 600°C while AZO demonstrates stability up to 450°C, with ITO's ordinary thermal stability ranking below both alternatives [2]. This thermal limitation represents one of the few dimensions where ITO is measurably inferior to its TCO comparators and must be considered in device fabrication workflows.

Thermal stability High-temperature processing Solar cell fabrication Annealing compatibility

Indium Tin Oxide ITO Chemical Stability and Plasma Etching Vulnerability vs. AZO

ITO is classified as easily corroded under strong acids and alkalis, with ordinary chemical stability overall [1]. Plasma processing studies reveal that both ITO and FTO thin films are unstable and reduce to their metallic counterparts (indium and tin) when subjected to chemically reactive plasmas [2]. In contrast, AZO demonstrates not only stability but also superior electrical and optical properties under identical plasma conditions [2]. This differential chemical vulnerability has significant implications for device fabrication, particularly for patterning steps involving wet chemical etching or plasma-based processes. While ITO's mature etching infrastructure mitigates this limitation in established manufacturing lines, the fundamental chemical instability relative to AZO and FTO (which is relatively stable to strong acids and alkalis [1]) represents a measurable performance gap.

Chemical stability Plasma processing Acid/base resistance Device patterning

Indium Tin Oxide ITO Supply Chain Criticality and Cost Premium vs. Abundant-Element Alternatives

ITO contains indium, a rare element with highly concentrated global production. China accounts for approximately 70% of refined indium output as of 2024 [1], and export restrictions imposed by China in February 2025 have added significant geopolitical risk to ITO supply chains [1]. Indium is primarily produced as a by-product of zinc mining, making new supply sources difficult to identify or develop [1]. Cost data indicates that ITO currently costs five times as much as silver per kilogram [2]. In contrast, AZO is composed of aluminum and zinc—two common, abundant, and inexpensive materials —while alternatives such as graphene and metal nanowire networks offer lower materials cost and reduced dependency on scarce resources [3]. The US Geological Survey designates indium as a critical material with a supply chain vulnerable to disruption, and an NREL report projects that demand for indium will greatly exceed supply [3].

Critical materials Supply chain risk Indium scarcity Cost comparison Geopolitical vulnerability

Indium Tin Oxide ITO Optimal Application Scenarios Based on Quantitative Differentiation Evidence


High-Efficiency Thin-Film Photovoltaics Where Power Conversion Efficiency Is Paramount

For CZTS and related thin-film solar cell architectures where maximizing power conversion efficiency is the primary design objective, ITO remains the preferred transparent electrode material. The documented 9.98% efficiency advantage over AZO (8.41%) and FTO (5.91%) in CZTS devices [1] translates directly to increased power output per unit area, justifying ITO procurement despite higher material costs and supply chain considerations. This application scenario is particularly relevant for research and pilot-scale photovoltaic development where efficiency milestones drive funding and commercialization decisions.

Display and Touchscreen Applications Requiring Maximum Conductivity-Transparency Balance

In flat-panel displays, touchscreens, and OLED devices where both minimal resistive power loss and maximum visible light transmission are non-negotiable requirements, ITO's benchmark combination of 10–20 Ω/sq sheet resistance with 90% transparency at 550 nm [2] establishes the performance standard. Alternative TCOs such as AZO require thicker films to approach ITO's conductivity, while FTO sacrifices 5–15% transparency at comparable sheet resistance . For premium display applications where optical quality directly impacts consumer perception and product positioning, ITO's balanced performance profile remains unmatched.

Research Applications Requiring Industry-Standard Reference Electrode Performance

For academic and industrial research programs developing new optoelectronic device architectures (organic solar cells, perovskite photovoltaics, novel sensor platforms), ITO serves as the established benchmark transparent electrode against which novel materials and device designs are evaluated. The extensive literature using ITO as the reference electrode [3] enables direct cross-study comparability and reduces experimental variables during device optimization. In organic solar cells specifically, ITO-based anodes demonstrate efficiency improvements of at least 50% when passivated with ultra-thin metal films [3], providing a well-characterized baseline for interface engineering studies.

Legacy Manufacturing Lines with Established ITO Sputtering and Etching Infrastructure

For existing display and electronics manufacturing facilities with capital-intensive magnetron sputtering deposition systems and photolithographic patterning lines optimized for ITO processing, material substitution to alternatives such as AZO, FTO, or emerging nanomaterials would require significant process re-engineering and capital investment. The mature fabrication infrastructure for ITO, including well-characterized etching chemistry and patterning protocols [4], provides operational continuity that may outweigh the material cost premium and supply chain vulnerabilities documented in the evidence [5]. This scenario acknowledges that procurement decisions in established manufacturing contexts must account for total cost of ownership including process changeover costs.

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